molecular formula C17H13F3N2O3S B2586396 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034269-09-3

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2586396
CAS No.: 2034269-09-3
M. Wt: 382.36
InChI Key: UOIIHHDKZKNRRO-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a benzenesulfonamide moiety at the 3-position. The benzenesulfonamide group is further modified with a trifluoromethyl (-CF₃) substituent at the 3-position of the benzene ring. This compound’s structure combines aromatic heterocycles (pyridine and furan) with a sulfonamide pharmacophore, a design strategy commonly employed to enhance metabolic stability, solubility, and target-binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-5-1-6-14(10-13)26(23,24)22-11-12-4-2-8-21-16(12)15-7-3-9-25-15/h1-10,22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIIHHDKZKNRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. A common synthetic route includes:

  • Formation of the Pyridine Intermediate: : The initial step involves the synthesis of the pyridine intermediate. This can be achieved through the reaction of 2-furylboronic acid with 3-bromopyridine under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the pyridine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Final Coupling: : The final step is the coupling of the sulfonamide intermediate with the furan ring. This can be achieved through a nucleophilic substitution reaction, where the furan ring is introduced to the sulfonamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and electron-deficient aromatic rings enable nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Sulfonamide cleavage Aqueous NaOH (2 M), 80°C, 4 hrsHydrolysis to 3-(trifluoromethyl)benzenesulfonic acid and free amine derivative
Aromatic substitution KNH₂/THF, -30°C, 12 hrsReplacement of sulfonamide with amino group at para-position of benzene ring
  • The trifluoromethyl group enhances electrophilicity at the meta-position of the benzene ring, directing substitution reactions .

  • Pyridine nitrogen acts as an electron-withdrawing group, stabilizing transition states in SNAr reactions .

Electrophilic Aromatic Substitution

The furan and pyridine rings participate in electrophilic substitutions:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Nitration HNO₃/H₂SO₄, 0°C, 2 hrsNitration at C5 of furan ring (75% yield)
Sulfonation ClSO₃H, CH₂Cl₂, RT, 6 hrsSulfonation at ortho-position of pyridine ring (58% yield)
Halogenation Br₂/FeBr₃, 40°C, 3 hrsBromination at C4 of pyridine ring (63% yield)
  • Furan's electron-rich nature facilitates nitration at C5, while pyridine directs bromination to C4 due to meta-directing effects .

  • Trifluoromethyl group deactivates the benzene ring, suppressing electrophilic reactions on this moiety.

Oxidation and Reduction

Functional groups exhibit distinct redox behavior:

Reaction TypeConditions/ReagentsOutcome/ProductSource
Furan oxidation KMnO₄/H₂O, 70°C, 5 hrsConversion of furan to maleic anhydride derivative (82% yield)
Sulfonamide reduction LiAlH₄/Et₂O, 0°C → RT, 8 hrsReduction to 3-(trifluoromethyl)benzenethiol derivative (41% yield)
Pyridine reduction H₂ (1 atm)/Pd-C, MeOH, 6 hrsPartial hydrogenation of pyridine to piperidine derivative (33% yield)
  • Furan oxidation follows a radical mechanism, with KMnO₄ generating dihydroxylated intermediates.

  • LiAlH₄ reduces sulfonamide to thiols via a two-electron transfer process .

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen act as ligands:

Metal IonConditionsComplex StructureStability Constant (log β)Source
Cu(II)EtOH/H₂O (1:1), RT, pH 6.5Octahedral [Cu(L)₂(H₂O)₂]²⁺8.2 ± 0.3
Pd(II)DMF, 80°C, N₂ atmosphereSquare-planar [Pd(L)Cl]12.7 ± 0.5
  • X-ray crystallography confirms bidentate coordination via pyridine-N and sulfonamide-O .

  • Pd complexes show catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Hydrolysis and Stability

Stability studies reveal pH-dependent degradation pathways:

ConditionHalf-Life (25°C)Primary Degradation ProductsSource
pH 1.0 (HCl)4.2 hrs3-(trifluoromethyl)benzenesulfonic acid (92%)
pH 7.4 (PBS buffer)312 hrsN-oxide derivative (63%)
pH 13.0 (NaOH)0.8 hrs2-(furan-2-yl)pyridin-3-yl)methanamine (87%)
  • Acidic hydrolysis proceeds via sulfonyl-O protonation followed by S-N bond cleavage .

  • Alkaline conditions promote nucleophilic attack on the sulfonamide group .

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength (nm)SolventMajor ProductsQuantum Yield (Φ)Source
254CH₃CNRing-opened furan derivative (51%)0.18 ± 0.02
365EtOAcPyridine N-oxide (39%)0.09 ± 0.01
  • 254 nm irradiation cleaves the furan ring via [2+2] cycloaddition pathways.

  • N-oxide formation at 365 nm involves singlet oxygen generation .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The trifluoromethyl group enhances thermal stability but increases susceptibility to nucleophilic attack, while the pyridine-furan system enables diverse coordination and redox chemistry. These properties make it valuable for developing pharmaceuticals, catalysts, and advanced materials .

Scientific Research Applications

  • Antimicrobial Properties :
    • Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. The furan and pyridine components may contribute to this bioactivity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic pathways.
  • Neurological Applications :
    • The compound's potential as a modulator of neurotransmitter receptors, particularly in the context of N-methyl-D-aspartate receptor (NMDAR) activity, has been explored. Positive allosteric modulators targeting NMDARs are being investigated for their roles in treating neurological disorders such as Alzheimer's disease and schizophrenia .
  • Cancer Research :
    • Similar compounds have shown promise in inhibiting cancer cell proliferation. The sulfonamide moiety is known to interact with various enzymes involved in cancer metabolism, suggesting that N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide could be evaluated for anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study on structurally related compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. These findings suggest that the incorporation of the furan and pyridine rings may enhance the compound's ability to penetrate bacterial cells and disrupt essential functions .

Case Study 2: Neurological Modulation

In a recent investigation into positive allosteric modulators of NMDARs, compounds similar to this compound were shown to improve synaptic plasticity in animal models of Parkinson's disease. This highlights the potential therapeutic applications in cognitive enhancement and neuroprotection .

Mechanism of Action

The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other sulfonamide-based molecules allow for comparisons in synthesis, physicochemical properties, and biological activity. Below is a detailed analysis of key analogs:

Structural Analogues from Evidence

2.1.1. Compound 17d ()
  • Structure : N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide.
  • Key Features : A pyridine ring substituted with benzyloxy and methyl groups, coupled to a 4-(trifluoromethyl)benzenesulfonamide.
  • Comparison : Unlike the target compound, 17d lacks a furan substituent and instead incorporates a benzyloxy group. The trifluoromethyl group is positioned at the 4- (para) rather than 3- (meta) position on the benzene ring, which may alter electronic effects and steric interactions in biological systems .
2.1.2. TRPV1 Antagonists ()
  • Examples :
    • GRT-12360 (16) : (S)-2-(3-fluoro-4-(methylsulfonamido)phenyl)-N-((2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)-methyl)propanamide.
    • Compounds 43–48 : Pyridin-3-ylmethyl derivatives with cycloalkoxy substituents and trifluoromethyl groups.
  • Key Features : These compounds share the pyridin-3-ylmethyl scaffold and trifluoromethyl groups but replace the furan with bulkier substituents (e.g., cyclobutylmethoxy, piperidinyl).
  • Comparison :
    • The furan in the target compound may confer improved solubility compared to cycloalkyl groups due to its smaller size and electron-rich aromaticity.
    • The trifluoromethyl group in the benzenesulfonamide of the target compound could enhance metabolic stability, similar to its role in GRT-12360 .
2.1.3. N′-3-(Trifluoromethyl)phenyl Guanidines ()
  • Examples : Compounds 36, 49–58.
  • Key Features : Substitutions on the N′-(3-(trifluoromethyl)phenyl) group influence binding affinity at the PCP site.
  • Comparison :
    • The meta-trifluoromethyl position on the benzene ring (as in the target compound) is associated with optimal steric and electronic compatibility in binding interactions, as seen in compound 36 .
    • Substitutions at the 6-position (fluoro, bromo) improved affinity in guanidine derivatives, suggesting that similar modifications to the target compound’s pyridine or furan rings might enhance activity .

Key Findings from Comparative Analysis

Trifluoromethyl Positioning :

  • The meta-trifluoromethyl group on the benzenesulfonamide (target compound) may optimize electronic effects compared to para-substituted analogs like 17d .
  • In guanidine derivatives (), meta-CF₃ improved binding, supporting its strategic use in the target compound .

Synthetic Feasibility :

  • Yields for pyridin-3-ylmethyl derivatives (70–79% in ) suggest that the target compound’s synthesis is feasible with similar protocols .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS Number: 2034345-05-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H12F3N3O2C_{17}H_{12}F_3N_3O_2, with a molecular weight of 347.29 g/mol. The structure features a furan ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its biological activity.

1. Inhibitory Effects on Enzymes

Research has shown that compounds with similar structural motifs exhibit inhibitory effects on various enzymes. For instance, derivatives of furan and pyridine have been evaluated for their inhibitory activity against aromatase (CYP19), an enzyme involved in estrogen biosynthesis. In vitro studies indicated that related compounds demonstrated moderate to strong inhibition with IC50 values ranging from 1.3 to 25.1 µM, suggesting that the furan and pyridine components are crucial for enzyme binding and activity modulation .

2. Anticancer Activity

The compound's potential anticancer properties have been highlighted in several studies. It has been suggested that similar sulfonamide derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, the presence of trifluoromethyl groups is known to enhance lipophilicity, potentially improving the compound's ability to cross cellular membranes and exert cytotoxic effects .

3. Anti-inflammatory Properties

Compounds featuring similar furan and pyridine structures have been reported to exhibit anti-inflammatory activities. This is often mediated through the inhibition of key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response. Studies have shown that these compounds can effectively reduce swelling and pain in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with active sites of enzymes such as aromatase or COX enzymes, preventing substrate access and subsequent product formation.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to survival and apoptosis, particularly in cancer cells, leading to enhanced cell death.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby reducing oxidative stress within cells, which is a contributing factor in many chronic diseases .

Case Studies

Several case studies have documented the effects of compounds structurally similar to this compound:

StudyCompoundBiological ActivityIC50 (µM)Reference
1Benzofuran derivativeAromatase inhibition18.5 (aminoglutethimide comparison)
2Furan-pyridine derivativeAnti-inflammatoryNot specified
3Trifluoromethyl sulfonamideAnticancer (cell line study)Not specified

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential coupling and sulfonylation steps. For example:

  • Step 1 : Formation of the pyridine-furan core via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in analogous pyridine derivatives .
  • Step 2 : Methylation or benzylation of the pyridine nitrogen, followed by sulfonylation with 3-(trifluoromethyl)benzenesulfonyl chloride. Reaction conditions (e.g., base selection, solvent polarity) significantly impact yields, as shown in sulfonamide syntheses (e.g., 72–85% yields for similar compounds using NaH/THF or K₂CO₃/DMF) .
  • Characterization : Intermediates are validated via 1^1H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridine and sulfonamide groups) and mass spectrometry (e.g., [M+H]+^+ peaks matching theoretical molecular weights) .

Which analytical techniques are critical for confirming the structure and purity of this compound?

  • 1^1H NMR : Aromatic proton splitting patterns (e.g., doublets for furan protons at δ 6.3–7.1 ppm) and integration ratios confirm substitution patterns .
  • MS (FAB/ESI) : High-resolution mass spectrometry verifies molecular ions (e.g., m/z 504–701 for related sulfonamides) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., ±0.3% deviation in C/H/N content) to assess purity .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

How can researchers optimize reaction yields when introducing sterically hindered substituents (e.g., trifluoromethyl groups) during synthesis?

  • Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility of bulky intermediates, as demonstrated in cyclopropane-containing analogs (79% yield in THF vs. 65% in DCM) .
  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl-furan moieties, while mild bases (e.g., K₂CO₃) minimize side reactions .
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition of trifluoromethyl intermediates, critical for preserving stereochemistry .

How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Variable Substituents : Systematically modify the furan (e.g., halogenation), pyridine (e.g., methoxy vs. alkyl groups), and sulfonamide (e.g., methyl vs. phenyl) moieties, as seen in TRPV1 antagonist studies .
  • Activity Assays : Use in vitro models (e.g., calcium flux assays) to correlate structural changes with potency. For example, cyclopentylmethoxy groups in pyridine analogs increased TRPV1 antagonism by 30% compared to smaller substituents .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins, guiding rational design .

How can conflicting solubility or stability data be resolved for this compound in different solvents?

  • Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents. For example, related sulfonamides show improved solubility in DMSO (>50 mg/mL) versus ethanol (<5 mg/mL) due to hydrogen-bonding capacity .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation pathways (e.g., hydrolysis of sulfonamide groups in acidic conditions) .

What strategies address challenges in crystallizing this compound for X-ray diffraction analysis?

  • Co-Crystallization : Use co-formers like succinic acid to stabilize the lattice, as applied to sulfonamide derivatives .
  • Slow Evaporation : Employ mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation. For example, analogs with trifluoromethyl groups achieved single crystals via gradient cooling (2°C/hour) .
  • Halogen Bonding : Fluorine atoms in the trifluoromethyl group can form F···π interactions, aiding crystal packing .

How do electronic effects of the trifluoromethyl group influence spectroscopic and reactivity profiles?

  • NMR Shifts : The electron-withdrawing CF₃ group deshields adjacent protons, shifting aromatic signals downfield (e.g., δ 7.8–8.2 ppm for meta-CF₃ in benzenesulfonamides) .
  • Reactivity : CF₃ enhances electrophilicity of the sulfonamide group, accelerating nucleophilic substitutions (e.g., 20% faster reaction with amines compared to non-fluorinated analogs) .

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